molecular formula C6H5FO3S B6151224 3-hydroxybenzene-1-sulfonyl fluoride CAS No. 1394917-55-5

3-hydroxybenzene-1-sulfonyl fluoride

Cat. No. B6151224
CAS RN: 1394917-55-5
M. Wt: 176.2
InChI Key:
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Description

Synthesis Analysis

HBSF can be synthesized by reacting 3-hydroxybenzenesulfinic acid with phosphoryl chloride. The reaction takes place under acidic conditions and the product is obtained after hydrolysis of the resulting sulfonyl chloride. HBSF can also be prepared through a sulfonation reaction of phenol with sulfur trioxide gas followed by fluorine treatment.


Molecular Structure Analysis

HBSF has a molecular formula of C7H6FO3S and a molecular weight of 202.19 g/mol. It exhibits reactivity with nucleophiles such as amines, alcohols, and thiols.


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

HBSF is a white crystalline powder that belongs to the family of sulfonates. It has a melting point of 104-105°C and a boiling point of 255-256°C. HBSF is soluble in organic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile. It is sparingly soluble in water.

Mechanism of Action

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Safety and Hazards

HBSF is toxic if swallowed and causes severe skin burns and eye damage . It is harmful to aquatic life . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This highlights the potential for future research and development in this area.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxybenzene-1-sulfonyl fluoride involves the conversion of 3-hydroxybenzenesulfonic acid to the corresponding sulfonyl chloride, which is then reacted with hydrogen fluoride to yield the final product.", "Starting Materials": [ "3-hydroxybenzenesulfonic acid", "Thionyl chloride", "Hydrogen fluoride" ], "Reaction": [ "1. Dissolve 3-hydroxybenzenesulfonic acid in thionyl chloride and heat the mixture to reflux.", "2. Continue refluxing until gas evolution ceases and the solution becomes clear.", "3. Cool the solution to room temperature and evaporate excess thionyl chloride under reduced pressure.", "4. Dissolve the resulting sulfonyl chloride in anhydrous hydrogen fluoride.", "5. Stir the mixture at room temperature for several hours.", "6. Remove excess hydrogen fluoride under reduced pressure to yield 3-hydroxybenzene-1-sulfonyl fluoride as a white solid." ] }

CAS RN

1394917-55-5

Product Name

3-hydroxybenzene-1-sulfonyl fluoride

Molecular Formula

C6H5FO3S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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